Nucleophilic Substitution Rate: 2-Thiophenesulfonyl Chloride Reacts 3.7× Slower than 3-Thiophenesulfonyl Chloride with Aniline
In methanol at 25 °C, 2-thiophenesulfonyl chloride reacts with aniline at a rate 3.7-fold lower than its regioisomer 3-thiophenesulfonyl chloride [1]. Both isomers are slower than benzenesulfonyl chloride, with the reactivity order being: benzenesulfonyl chloride > 3-thiophenesulfonyl chloride > 2-thiophenesulfonyl chloride [1]. The Hammett ρ value for 2-thiophenesulfonyl chloride is −2.25, identical to that of the 3-isomer and benzene analog, confirming a conserved addition-elimination mechanism despite differing absolute rates [1].
| Evidence Dimension | Relative reaction rate with aniline (nucleophilic substitution) |
|---|---|
| Target Compound Data | Rate constant ratio: k₂₋ThSO₂Cl / k₃₋ThSO₂Cl = 1.0 / 3.7 |
| Comparator Or Baseline | 3-Thiophenesulfonyl chloride (k₂₋ThSO₂Cl / k₃₋ThSO₂Cl = 3.7); Benzenesulfonyl chloride (kPhSO₂Cl / k₃₋ThSO₂Cl = 3.3) |
| Quantified Difference | 3.7-fold lower rate vs. 3-isomer; benzenesulfonyl chloride is 12.2× faster than 2-isomer |
| Conditions | Methanol, 25 °C, pseudo-first-order conditions with excess aniline |
Why This Matters
Lower electrophilicity of the sulfur center enables milder and more controllable sulfonylation, reducing exotherms and side reactions when reacting with sensitive or multifunctional nucleophiles.
- [1] Arcoria, A., Maccarone, E., Musumarra, G., Tomaselli, G. A. Reaction Kinetics of 3-Thiophenesulfonyl Chloride with Anilines in Methanol. J. Org. Chem. 1974, 39, 12, 1689–1692. View Source
